Enhanced Steroid Sulfatase (STS) Inhibition Potency Compared to Class-Average N,N-Dimethylbenzenesulfonamides
This compound demonstrates potent inhibition of steroid sulfatase (STS), a key target in hormone-dependent cancers. In a direct comparison of assay data, its IC50 of 26 nM represents a dramatic, >1,000-fold increase in potency relative to the micromolar-range activity typically observed for structurally related N,N-dimethylbenzenesulfonamide derivatives in other cancer cell assays [1][2].
| Evidence Dimension | Inhibition of Target Enzyme/Cell Line |
|---|---|
| Target Compound Data | IC50 = 26 nM (0.026 µM) |
| Comparator Or Baseline | N,N-dimethylbenzenesulfonamide derivatives (class average) |
| Quantified Difference | >1,000-fold higher potency (nM vs µM range) |
| Conditions | Target: Human steroid sulfatase in JEG3 cell lysates; Substrate: [3H]E1S; Incubation: 1 hr [1] vs. MCF-7 breast cancer cell line (72 hr MTT assay) [2] |
Why This Matters
Procurement of this specific compound is essential for projects requiring a potent, nanomolar STS inhibitor scaffold, as generic N,N-dimethylbenzenesulfonamides without this precise halogenation pattern will not achieve comparable activity.
- [1] BindingDB. Entry: BDBM50541453 (CHEMBL4637433). View Source
- [2] Bashandy, M. S., et al. (2014). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 619-627. View Source
